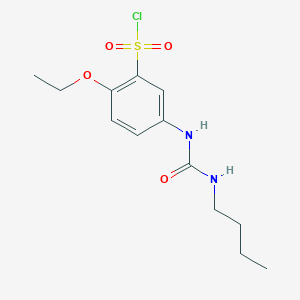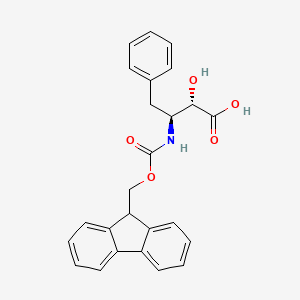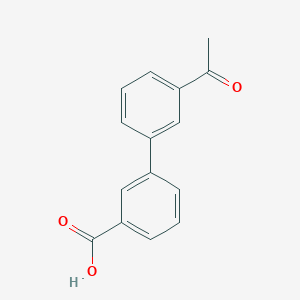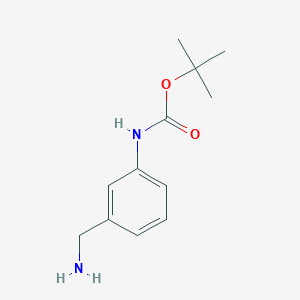
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClN2O4S It is a derivative of benzene sulfonyl chloride, featuring a butylureido group and an ethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-ethoxybenzene-1-sulfonyl chloride, which is then reacted with butylurea under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of sulfonic acid derivatives.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts.
Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions of acids or bases.
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Products include various sulfonamide, sulfonate, and sulfone derivatives.
Hydrolysis: The primary product is the corresponding sulfonic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学研究应用
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying biological molecules and studying their functions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
Similar Compounds
Benzene Sulfonyl Chloride: A simpler compound with similar reactivity but lacking the butylureido and ethoxy groups.
Tosyl Chloride: Another sulfonyl chloride derivative commonly used in organic synthesis.
Methanesulfonyl Chloride: A smaller sulfonyl chloride compound with different reactivity and applications.
Uniqueness
5-(3-Butylureido)-2-ethoxybenzene-1-sulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The butylureido group adds steric bulk and potential hydrogen bonding interactions, while the ethoxy group can influence the compound’s solubility and reactivity.
属性
IUPAC Name |
5-(butylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-3-5-8-15-13(17)16-10-6-7-11(20-4-2)12(9-10)21(14,18)19/h6-7,9H,3-5,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIVUJFWSTKGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)OCC)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373850 |
Source


|
| Record name | 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-18-2 |
Source


|
| Record name | 5-[(Butylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)









![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)

